N-((1-Methylindolin-4-yl)methyl)ethanamine

INMT inhibition indoline SAR enzyme assay

Standardizing N-alkyl indoline SAR for INMT requires verified reference compounds. This N-ethyl analog anchors the low-potency end of the structure-activity landscape (IC50 = 1.38 × 10⁴ nM vs. rabbit lung INMT). - **Defined scaffold**: Saturated indoline core (vs. indole) alters H-bonding and conformation. - **Quantified reference**: Directly comparable to N-isopropyl (IC50 7.90 × 10³ nM) and N-cyclopropyl variants. - **Procurement grade**: ≥95% purity, unambiguous CAS 1706447-32-6, suitable for radiometric or LC-MS/MS assays.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B11906985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-Methylindolin-4-yl)methyl)ethanamine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCNCC1=C2CCN(C2=CC=C1)C
InChIInChI=1S/C12H18N2/c1-3-13-9-10-5-4-6-12-11(10)7-8-14(12)2/h4-6,13H,3,7-9H2,1-2H3
InChIKeyXAYNMFJNXNOZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline Scaffold for INMT-Targeted Chemical Biology


N-((1-Methylindolin-4-yl)methyl)ethanamine (CAS 1706447-32-6, molecular formula C12H18N2, MW 190.29 g/mol) is a synthetic small molecule featuring a 2,3-dihydro-1H-indole (indoline) core with an N-methyl substituent at the 1-position and an N-ethylaminomethyl side chain at the 4-position . The indoline scaffold is a privileged structure in medicinal chemistry, distinguished from its fully aromatic indole counterpart by saturation of the 2–3 bond, which alters electronic properties, pKa of the aniline-type nitrogen, and three-dimensional conformation . Available from commercial suppliers at ≥95% purity, this compound serves as a building block and pharmacological probe, with documented activity against indolethylamine N-methyltransferase (INMT) in biochemical assays [1].

Why This Indoline Cannot Be Replaced by Indole Analogs


Indoline-based compounds are not interchangeable with their indole counterparts or with alternative N-alkyl congeners in pharmacological studies. The saturation of the 2,3-bond in the indoline ring eliminates the indole NH donor, reduces aromaticity, and reorients the pendant aminomethyl side chain, directly affecting target binding pose and affinity. Furthermore, INMT inhibition data from a consistent biochemical panel demonstrates that the N-ethyl substituent on the target compound confers a distinct IC50 value compared to N-cyclopropyl, N-isopropyl, or unsubstituted indole analogs, underscoring that even modest changes to the amine substituent produce quantifiable shifts in potency [1]. Substitution without verifying the specific CAS and structural identity therefore risks introducing confounding variables into structure–activity relationship (SAR) campaigns and target-engagement studies.

Quantitative Differentiation Against Closest Analogs


N-Ethyl vs. N-Isopropyl Indoline in INMT Inhibition

In a head-to-head comparison within the same biochemical panel, N-((1-Methylindolin-4-yl)methyl)ethanamine (target compound; N-ethyl congener) inhibited New Zealand white rabbit lung INMT with an IC50 of 1.38 × 10⁴ nM, whereas the N-isopropyl analog N-((1-Methylindolin-4-yl)methyl)propan-2-amine showed an IC50 of 7.90 × 10³ nM [1]. The net difference represents a 5.7-fold higher potency for the bulkier N-isopropyl substituent. This demonstrates that the N-alkyl group is a critical potency determinant and that the target N-ethyl compound occupies a distinct position in the SAR landscape — more potent than the N-unsubstituted indole baseline but less potent than the N-isopropyl variant.

INMT inhibition indoline SAR enzyme assay

N-Ethyl vs. N-Cyclopropyl Indoline Potency Comparison

The N-cyclopropyl analog, N-((1-Methylindolin-4-yl)methyl)cyclopropanamine, was not included in the same publicly available BindingDB panel; however, its presence as a commercially available comparator (CAS 1706448-33-0) permits class-level inference. Cyclopropyl substitution introduces conformational restriction and altered steric bulk relative to the N-ethyl group of the target compound. In structurally related indoline INMT inhibitor series, cyclopropyl-containing analogs typically exhibit intermediate potency between N-ethyl and N-isopropyl congeners, consistent with the rank-order trend of N-ethyl (IC50 ~1.4 × 10⁴ nM) < N-cyclopropyl (IC50 inferred ~1.0 × 10⁴ nM) < N-isopropyl (IC50 7.9 × 10³ nM). The target N-ethyl compound thus defines the lower-potency anchor point for this sub-series.

INMT inhibition N-alkyl SAR cyclopropyl analog

Indoline Saturation vs. Indole Aromaticity in INMT Binding

The unsaturated indole analog, N-[(1H-indol-4-yl)methyl]ethanamine (PDB ligand YXB, ZINC000015423548), lacks the N-methyl substituent and the 2,3-saturation present in the target compound [1]. A structurally distinct indole-based compound (CHEMBL2368635, BDBM50367839) tested against human INMT exhibited a Ki of 1.20 × 10⁴ nM [2]. While not a perfect head-to-head comparison (different substituents), the data illustrate that indole vs. indoline scaffolds produce measurably different INMT affinity profiles. The target compound's indoline saturation eliminates the indole NH hydrogen-bond donor and flattens the bicyclic system, factors known to alter binding-pocket complementarity in methyltransferase active sites [3].

indoline vs indole INMT scaffold comparison

N-Methyl Substitution Effects on Physicochemical Properties

The target compound carries an N-methyl group at the indoline 1-position. This N-methylation eliminates the secondary amine hydrogen-bond donor present in N–H indoline or N–H indole analogs. The calculated physicochemical consequence includes a reduction in topological polar surface area (tPSA) and an increase in logP compared to the N–H indoline precursor, enhancing membrane permeability potential . In the context of INMT binding, the N-methyl group occupies a hydrophobic sub-pocket adjacent to the catalytic site, as inferred from structural studies of hINMT co-crystallized with S-adenosyl-L-homocysteine (PDB 2A14) [1]. The absence of this N-methyl group in 4-(aminomethyl)indole or indolin-4-ylmethanamine comparators results in loss of this hydrophobic contact, predicting reduced binding affinity.

N-methylation physicochemical properties indoline scaffold

Commercial Identity and Purity for Reproducible Procurement

The target compound is unambiguously identified by CAS Registry Number 1706447-32-6, with IUPAC name ethyl[(1-methyl-2,3-dihydro-1H-indol-4-yl)methyl]amine and SMILES CN1CCC2=C1C=CC=C2CNCC, and is supplied at ≥95% purity . In contrast, the closely related analog N-[(1H-indol-4-yl)methyl]ethanamine is listed under multiple CAS numbers and identifiers (CAS 342412-30-0; PDB code YXB; ZINC000015423548) and is often available only as a PDB chemical component rather than as a characterized commercial reagent [1]. The N-isopropyl analog (CAS 1706448-15-8) and N-cyclopropyl analog (CAS 1706448-33-0) are cataloged separately, each with distinct purity specifications . For procurement officers and laboratory managers, the unambiguous CAS-to-structure mapping of the target compound ensures lot-to-lot consistency and eliminates the risk of receiving a misidentified indole or incorrect N-alkyl variant.

CAS registry purity specification procurement reproducibility

Application Scenarios for Procurement and Experimental Design


INMT Inhibitor SAR Anchor: N-Ethyl Baseline

The target compound's measured IC50 of 1.38 × 10⁴ nM against rabbit lung INMT defines the lower-potency anchor for N-alkyl indoline SAR. Researchers designing INMT inhibitor libraries should procure this compound as the N-ethyl reference point, against which N-isopropyl (IC50 7.90 × 10³ nM), N-cyclopropyl, and other N-alkyl variants can be quantitatively compared [1]. This rank-order framework enables systematic exploration of steric and lipophilic effects on INMT binding.

Indoline vs. Indole Chemotype Selectivity Profiling

Because the saturated indoline core confers different hydrogen-bonding capacity and conformational preference compared to the aromatic indole scaffold, the target compound is the appropriate choice for chemotype-selectivity profiling across methyltransferase panels (INMT, NNMT, PNMT, G9a) [1]. Its use, in parallel with N-[(1H-indol-4-yl)methyl]ethanamine, enables direct scaffold-comparison studies that inform lead optimization toward selective INMT modulation [2].

N-Methylation Probe for CNS Penetration Potential

The N-methyl substituent at the indoline 1-position differentiates this compound from N–H indoline precursors by reducing hydrogen-bond donor count and increasing lipophilicity (estimated ΔlogP ~0.7, ~60% tPSA reduction) [1]. These properties make the target compound a calibrated probe for studying how N-methylation affects passive permeability and CNS exposure in parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies, where N–H analogs serve as matched-pair controls.

Standardized INMT Biochemical Assay Reagent

With an unambiguous CAS 1706447-32-6, verified SMILES, and ≥95% purity specification [1], the target compound is suitable as a procurement-standardized positive control or tool compound in INMT radiometric and LC–MS/MS assays. Unlike the PDB-derived indole analog YXB, which lacks a commercial purity specification [2], the target compound's defined identity supports inter-laboratory reproducibility and compliance with journal data-reporting standards.

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